molecular formula C12H13NO2 B8794488 Methyl 1-ethylindole-3-carboxylate

Methyl 1-ethylindole-3-carboxylate

Cat. No.: B8794488
M. Wt: 203.24 g/mol
InChI Key: VVKGPGIOVJYAHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-ethylindole-3-carboxylate is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

methyl 1-ethylindole-3-carboxylate

InChI

InChI=1S/C12H13NO2/c1-3-13-8-10(12(14)15-2)9-6-4-5-7-11(9)13/h4-8H,3H2,1-2H3

InChI Key

VVKGPGIOVJYAHI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A flask was charged with 1H-indole-3-carboxylic acid methyl ester (2 g, 11.41 mmol) and iodoethane (4.4 g, 28.5 mmol) in dry THF (25 mL). The mixture was stirred in a water bath and a 60% dispersion of sodium hydride (0.68 g, 17.12 mmol) in mineral oil was added in portions over 5 minutes. The reaction stirred for 48 hours and was quenched by careful addition of water. The mixture was extracted with dichloromethane (2×100 mL), dried over sodium sulfate and evaporated under reduced pressure. The crude product was purified by silica flash chromatography (10% ethyl acetate/heptane) to give 1-ethyl-1H-indole-3-carboxylic acid methyl ester (1.8 g). 1H NMR [CDCl3]: δ 8.22-8.15 (m, 1H), 7.87 (s, 1H), 7.42-7.33 (m, 1H), 7.31-7.25 (m, 2H), 4.22 (q, 2H), 3.92 (s, 3H), 1.52 (t, 3H).
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2 g
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4.4 g
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25 mL
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0.68 g
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reactant
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

In DMF (8.0 ml) was suspended sodium hydride (60% in oil, 273.9 mg, 6.846 mmol). To the resulting suspension was added methyl indole-3-carboxylate (399.8 mg, 2.282 mmol) under stirring at 0° C. The reaction mixture was stirred for 40 minutes at the same temperature. To the mixture was added ethyl iodide (0.27 ml, 3.423 mmol) at 0° C., followed by stirring at the same temperature for further 2 hours. Water was added to the reaction mixture to terminate the reaction. The reaction mixture was extracted with ethyl acetate. The extract was washed successively with 1N HCl and saturated brine, dried over anhydrous sodium sulfate and distilled under reduced pressure to remove the solvent, whereby methyl 1-ethylindole-3-carboxylate was obtained. The resulting compound was provided for the subsequent reaction without further purification.
Quantity
273.9 mg
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reactant
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Quantity
399.8 mg
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reactant
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0.27 mL
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0 (± 1) mol
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8 mL
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